N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Overview
Description
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a phenyl ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 4-hydroxy-2-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include moderate temperatures (50-80°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 4-acetyl-2-(trifluoromethyl)phenol
Reduction: Formation of 4-amino-2-(trifluoromethyl)phenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also increases the compound’s binding affinity to its target, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
N-(4-hydroxy-2-(difluoromethyl)phenyl)acetamide:
Uniqueness
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[4-hydroxy-2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)13-8-3-2-6(15)4-7(8)9(10,11)12/h2-4,15H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBUEFJBPJXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628764 | |
Record name | N-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821764-98-1 | |
Record name | N-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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